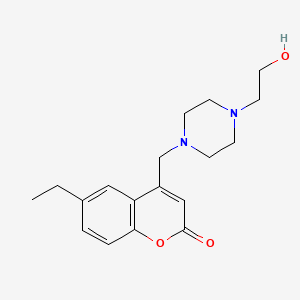
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as EHP-101 and is a potential therapeutic agent for various neurological disorders. EHP-101 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one involves the condensation of 4-(2-hydroxyethyl)piperazine with 6-ethyl-4-formyl-2H-chromen-2-one, followed by reduction of the resulting imine to yield the final product.
Starting Materials
6-ethyl-4-formyl-2H-chromen-2-one, 4-(2-hydroxyethyl)piperazine, Sodium borohydride, Methanol, Acetic acid, Sodium hydroxide, Wate
Reaction
Step 1: Dissolve 6-ethyl-4-formyl-2H-chromen-2-one (1.0 g, 4.2 mmol) and 4-(2-hydroxyethyl)piperazine (1.2 g, 8.4 mmol) in methanol (20 mL) and add acetic acid (0.5 mL)., Step 2: Stir the reaction mixture at room temperature for 24 hours., Step 3: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for an additional 2 hours., Step 4: Quench the reaction by adding water (20 mL) and stirring for 30 minutes., Step 5: Adjust the pH of the reaction mixture to 10 using sodium hydroxide solution., Step 6: Extract the product with ethyl acetate (3 x 20 mL)., Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 8: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield the final product as a yellow solid (1.0 g, 70% yield).
Wirkmechanismus
The mechanism of action of EHP-101 is not fully understood, but it is believed to act on multiple targets in the central nervous system. EHP-101 has been shown to modulate the activity of ion channels, reduce inflammation, and promote neuroprotection. EHP-101 has also been shown to increase the production of brain-derived neurotrophic factor, which is important for the growth and survival of neurons.
Biochemische Und Physiologische Effekte
EHP-101 has been shown to have a range of biochemical and physiological effects. In animal models, EHP-101 has been shown to reduce inflammation in the central nervous system and to promote neuroprotection. EHP-101 has also been shown to improve cognitive function and to reduce the severity of symptoms in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of EHP-101 is that it has shown promising results in preclinical studies and is currently undergoing clinical trials. EHP-101 has also been shown to have a good safety profile in animal models. One limitation of EHP-101 is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies for specific neurological disorders.
Zukünftige Richtungen
There are several future directions for research on EHP-101. One direction is to further investigate the mechanism of action of EHP-101 and to identify specific targets in the central nervous system. Another direction is to investigate the potential of EHP-101 as a therapeutic agent for other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could focus on developing more targeted therapies based on the specific mechanisms of action of EHP-101.
Wissenschaftliche Forschungsanwendungen
EHP-101 has shown potential as a therapeutic agent for various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In preclinical studies, EHP-101 has been shown to have neuroprotective effects and to reduce inflammation in the central nervous system. EHP-101 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
6-ethyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-14-3-4-17-16(11-14)15(12-18(22)23-17)13-20-7-5-19(6-8-20)9-10-21/h3-4,11-12,21H,2,5-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEBLDPPAVHMEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)
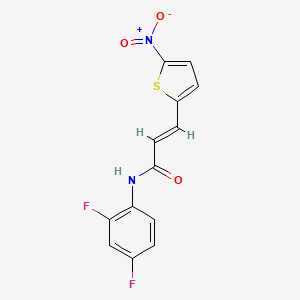
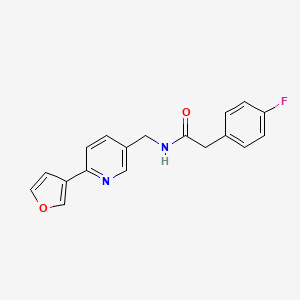
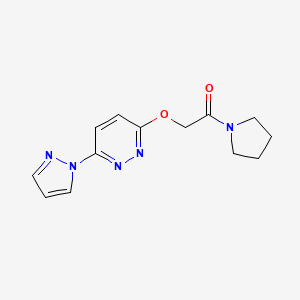
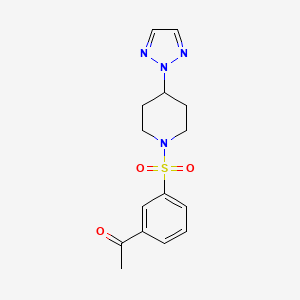
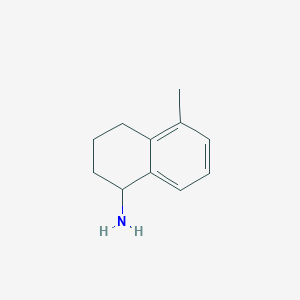
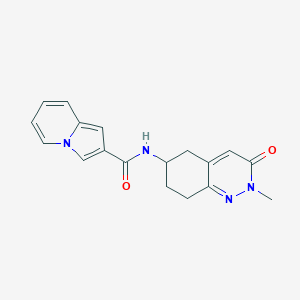
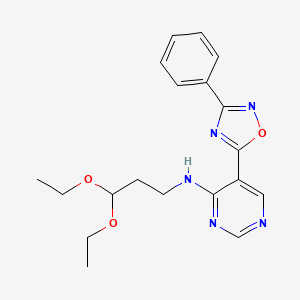
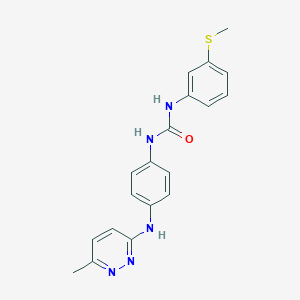
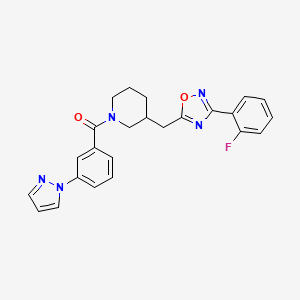
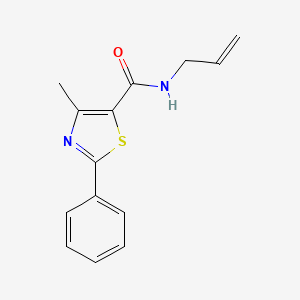
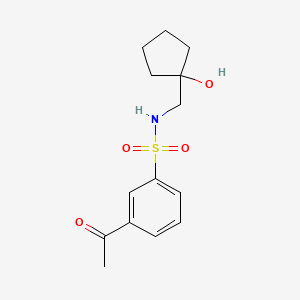
![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)